



INO-5401: Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	INO5042	
Cat. No.:	B1663274	Get Quote

Disclaimer: Publicly available information on the specific dosage and administration of INO-5401 in rat models is limited. The following application notes and protocols are based on data from human clinical trials and general principles of DNA vaccine administration in animal models. Researchers should consider this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific rat models.

Introduction

INO-5401 is an investigational DNA immunotherapy designed to elicit a targeted T-cell response against specific tumor-associated antigens.[1] It is a combination of three synthetic DNA plasmids, each encoding for a different antigen: human telomerase reverse transcriptase (hTERT), Wilms tumor gene-1 (WT1), and prostate-specific membrane antigen (PSMA).[1] These antigens are commonly overexpressed in various cancers, including glioblastoma multiforme (GBM).[1] INO-5401 is often co-administered with INO-9012, a DNA plasmid encoding for the immune activator Interleukin-12 (IL-12), to enhance the induced immune response.[2]

The delivery of INO-5401 is facilitated by in vivo electroporation using the CELLECTRA® device, which applies brief electrical pulses to the injection site to increase the permeability of cell membranes, thereby enhancing the uptake of the DNA plasmids by the cells.[2]

Mechanism of Action



The proposed mechanism of action for INO-5401 involves the introduction of DNA plasmids into host cells, leading to the transcription and translation of the encoded tumor-associated antigens. These antigens are then presented to the immune system, primarily through the MHC class I pathway, which activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens. The co-administration of INO-9012 (IL-12) is intended to further stimulate this T-cell response.



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Figure 1: Proposed mechanism of action for INO-5401.

Dosage and Administration in Human Clinical Trials (for reference)

The following tables summarize the dosage and administration schedule of INO-5401 and INO-9012 as used in human clinical trials for glioblastoma multiforme. This information can serve as a guide for designing preclinical studies in rats, with appropriate scaling and optimization.

Table 1: Dosage Information from Human Clinical Trials

Investigational Agent	Dosage	Formulation
INO-5401	9 mg	Mixture of three synthetic DNA plasmids (hTERT, WT1, PSMA)
INO-9012	1 mg	Synthetic DNA plasmid expressing human IL-12

Table 2: Administration Protocol in Human Clinical Trials



Parameter	Description
Route of Administration	Intramuscular (IM) injection followed by electroporation
Delivery Device	CELLECTRA® 2000
Dosing Schedule	Every 3 weeks for 4 doses, then every 6 weeks for 6 additional doses, and then every 12 weeks.

Experimental Protocol for Administration in a Rat Model (Hypothetical)

This hypothetical protocol is a starting point and must be adapted and optimized for the specific research context.

Materials:

- INO-5401 solution (concentration to be determined)
- INO-9012 solution (concentration to be determined)
- Sterile syringes and needles (e.g., 28-30 gauge)
- CELLECTRA® device or equivalent electroporator with appropriate electrodes for rats
- Anesthesia (e.g., isoflurane)
- · Clippers and disinfectant for the injection site
- Personal Protective Equipment (PPE)

Procedure:

 Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

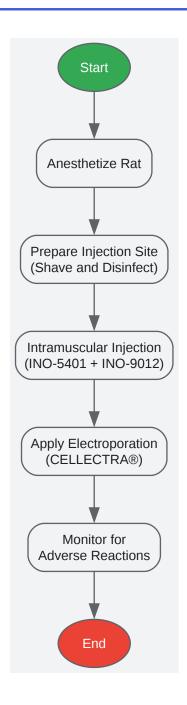






- Site Preparation: Shave the fur from the target muscle (e.g., tibialis anterior) and disinfect the skin.
- Injection: Administer the appropriate volume of INO-5401 and INO-9012 solution via intramuscular injection into the target muscle. The volume should be appropriate for the size of the muscle to avoid excessive pressure.
- Electroporation: Immediately following the injection, apply the electroporation electrodes to the injection site and deliver the electrical pulses according to the optimized parameters for the specific device and animal model.
- Post-Procedure Monitoring: Monitor the animal for any adverse reactions at the injection site (e.g., swelling, redness) and for systemic signs of distress until fully recovered from anesthesia.





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Figure 2: A generalized experimental workflow for INO-5401 administration in a rat model.

Data Presentation and Analysis

To evaluate the efficacy and immunogenicity of INO-5401 in a rat model, researchers should collect and analyze various data points.

Table 3: Recommended Data Collection for Preclinical Studies



Data Category	Specific Parameters
Tumor Growth	Tumor volume, tumor weight, survival rate
Immunological Response	T-cell proliferation assays (e.g., ELISpot), cytokine profiling (e.g., ELISA, flow cytometry), immunohistochemistry of tumor tissue for T-cell infiltration
Safety and Toxicology	Body weight, clinical observations, hematology, serum chemistry, histopathology of major organs and injection site

Conclusion

While specific data on the dosage and administration of INO-5401 in rats is not readily available in the public domain, the information from human clinical trials provides a solid foundation for designing preclinical studies. Researchers should leverage the known mechanism of action and the established administration method of intramuscular injection followed by electroporation to develop and optimize a protocol for their specific rat models, with a strong emphasis on initial dose-finding and safety studies.

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